molecular formula C10H10O3 B13595230 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid

Cat. No.: B13595230
M. Wt: 178.18 g/mol
InChI Key: NZQOYONFCYTKEM-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is an organic compound with the molecular formula C10H10O3 It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and the stability of the catalyst under air and moisture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized derivatives.

    Reduction: Enantioselective reduction is a key reaction for synthesizing this compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Chiral spiroborate ester catalysts are used for enantioselective reduction.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or other reduced forms.

Scientific Research Applications

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties

Biological Activity

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (C10H10O3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cannabinoid receptor activity.

Chemical Structure and Properties

The compound 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is characterized by a benzofuran structure with a carboxylic acid functional group. Its molecular formula is C10H10O3, and its structure can be represented as follows:

Structure C10H10O3\text{Structure }\text{C}_1\text{0H}_{10}\text{O}_3

Antimicrobial Activity

Research Findings:
Numerous studies have highlighted the antimicrobial properties of various benzofuran derivatives, including 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study that evaluated the antimicrobial activity of benzofuran derivatives, compounds similar to 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid exhibited minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL against various bacterial strains. Specifically, compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameMIC (μg/mL)Target Bacteria
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid50 - 200S. aureus, E. coli
Other Benzofuran Derivative A100Bacillus subtilis
Other Benzofuran Derivative B200Candida albicans

Anti-inflammatory Activity

Cannabinoid Receptor Agonism:
Recent studies have investigated the role of 2-Methyl-2,3-dihydro-1-benzofuran derivatives as selective agonists for cannabinoid receptor type 2 (CB2). These compounds were designed to improve drug-like properties for potential therapeutic applications in neuropathic pain management.

Research Findings:
In vivo evaluations using a paclitaxel-induced neuropathy model in rats showed that specific derivatives exhibited significant analgesic effects mediated through CB2 receptor activation. The active enantiomer demonstrated a marked reduction in pain sensitivity compared to controls .

Summary of Biological Activities

The biological activities of 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can be summarized as follows:

Activity TypeDescription
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria with MIC values of 50 - 200 μg/mL.
Anti-inflammatoryActs as a selective CB2 receptor agonist with potential applications in pain management.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)

InChI Key

NZQOYONFCYTKEM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=C(C=C2)C(=O)O

Origin of Product

United States

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